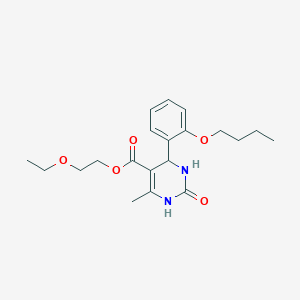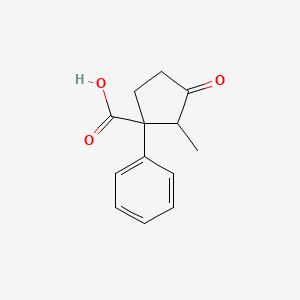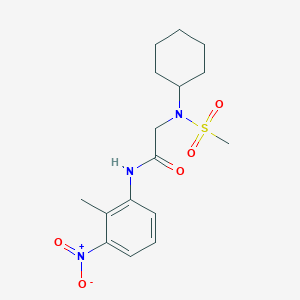![molecular formula C21H18Cl2N2O3S B5234687 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B5234687.png)
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide, also known as CM-272, is a small molecule inhibitor that has shown promising results in cancer research. This compound has been synthesized and studied extensively in recent years due to its potential as a therapeutic agent.
作用机制
The mechanism of action of 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide involves the inhibition of several proteins involved in cancer cell survival and proliferation. It has been shown to inhibit the activity of AKT, a protein kinase that is often overexpressed in cancer cells. AKT plays a critical role in cell survival, proliferation, and differentiation. 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of several proteins involved in cancer cell proliferation and survival. In addition, 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One advantage of 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide is its high potency and selectivity for cancer cells. It has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one limitation of 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide. One direction is to study its efficacy in vivo using animal models of cancer. Another direction is to investigate its potential as a combination therapy with other anti-cancer agents. Additionally, further studies are needed to optimize the synthesis method of 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide and to improve its solubility in aqueous solutions. Finally, more research is needed to understand the mechanism of action of 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide and to identify potential biomarkers for patient selection.
合成方法
The synthesis of 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide involves several steps, including the reaction of 2-chlorobenzylamine with 2-chlorobenzoyl chloride, followed by the addition of methylsulfonyl chloride and N-(2-chlorophenyl)benzamide. The final product is obtained after purification and isolation. This synthesis method has been optimized to produce high yields of 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide with high purity.
科学研究应用
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to inhibit the activity of several proteins involved in cancer cell proliferation and survival, including AKT and STAT3.
属性
IUPAC Name |
N-(2-chlorophenyl)-4-[(2-chlorophenyl)methyl-methylsulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c1-29(27,28)25(14-16-6-2-3-7-18(16)22)17-12-10-15(11-13-17)21(26)24-20-9-5-4-8-19(20)23/h2-13H,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDCMTZHXCMUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cyclohexyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5234609.png)
![4-methyl-3-(3-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5234617.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5234618.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B5234619.png)




![1-[4-(2-chloro-6-methylphenoxy)butyl]pyrrolidine](/img/structure/B5234668.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine oxalate](/img/structure/B5234673.png)
![ethyl 2-[(N-isobutylglycyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate oxalate](/img/structure/B5234679.png)

![2,6-bis(1,3-benzothiazol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5234702.png)
